Reverse Transcriptase Selectivity Over Host DNA Polymerases: Class-Level Evidence for 3'-Hydroxymethyl dNTPs
The 3'-hydroxymethyl modification confers striking selectivity for viral reverse transcriptase over host DNA polymerases. Kutateladze et al. demonstrated that dNTP(3'-OCH3) (the 3'-O-methyl analog, a close structural mimic of the 3'-hydroxymethyl class) acts as a chain terminator substrate exclusively for AMV RT, while E. coli DNA polymerase I, Klenow fragment, phage T4 DNA polymerase, calf thymus DNA polymerase α, rat liver DNA polymerase β, and terminal deoxynucleotidyl transferase all remain fully resistant to the inhibitor [1]. This contrasts with standard NRTIs like AZT and ddI, which are incorporated by human mitochondrial DNA polymerase γ (pol γ) with efficiencies that lead to clinical mitochondrial toxicity [2].
| Evidence Dimension | Polymerase selectivity (susceptible vs. resistant enzymes) |
|---|---|
| Target Compound Data | AMV RT: fully susceptible (chain termination observed); All host DNA polymerases tested: fully resistant (no incorporation detectable) |
| Comparator Or Baseline | AZT-triphosphate: incorporated by human pol γ (relative incorporation efficiency ~0.1–1% of natural dTTP, depending on sequence context); ddI-triphosphate: also incorporated by pol γ |
| Quantified Difference | Qualitative class-level observation: 3'-hydroxymethyl modification eliminates detectable incorporation by 6 distinct host DNA polymerases, whereas AZT and ddI are incorporated by pol γ, the primary mediator of NRTI mitochondrial toxicity. |
| Conditions | In vitro DNA polymerase assays with purified enzymes; AMV RT and host polymerases (Kutateladze et al., FEBS Lett. 1986); pol γ incorporation data from Lewis et al., Nat Rev Drug Discov 2003 and references therein. |
Why This Matters
For users seeking a reverse transcriptase-specific chain terminator with minimized off-target host polymerase engagement—critical for antiviral lead optimization and biochemical probe design—this class-level selectivity profile distinguishes 3'-hydroxymethyl guanosine from pol γ–susceptible standard NRTIs.
- [1] Kutateladze TV, Kritzyn AM, Florentjev VL, Kavsan VM, Chidgeavadze ZG, Beabealashvilli RS. 3'-Hydroxymethyl 2'-deoxynucleoside 5'-triphosphates are inhibitors highly specific for reverse transcriptase. FEBS Lett. 1986 Oct 27;207(2):205-12. doi:10.1016/0014-5793(86)81489-2. View Source
- [2] Lewis W, Day BJ, Copeland WC. Mitochondrial toxicity of NRTI antiviral drugs: an integrated cellular perspective. Nat Rev Drug Discov. 2003 Oct;2(10):812-22. doi:10.1038/nrd1201. View Source
